Bemcentinib

Vue d'ensemble

Description

. La kinase AXL est une tyrosine kinase réceptrice impliquée dans divers processus cellulaires, notamment la survie, la prolifération et la migration. Le bemcentinib est actuellement en cours d'essais cliniques pour son utilisation potentielle dans le traitement de divers cancers et autres maladies .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du bemcentinib implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

Le bemcentinib subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant ainsi ses propriétés chimiques.

Substitution : Le this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des kinases et ses effets sur les voies de signalisation cellulaire.

Biologie : Investigated pour son rôle dans la modulation des réponses immunitaires et de la prolifération cellulaire.

Industrie : Applications potentielles dans le développement de thérapies ciblées et de la médecine personnalisée.

Mécanisme d'action

Le this compound cible et se lie au domaine catalytique de la kinase intracellulaire de la tyrosine kinase réceptrice AXL, inhibant ainsi son activité. Cette inhibition perturbe les mécanismes clés de résistance aux médicaments et d'échappement immunitaire par les cellules tumorales, entraînant une réduction de la croissance tumorale et des métastases . Le this compound améliore la sensibilité à diverses thérapies, notamment la chimiothérapie, l'immunothérapie et les thérapies ciblées .

Applications De Recherche Scientifique

Non-Small Cell Lung Cancer (NSCLC)

Bemcentinib has been investigated in combination with PD-L1 inhibitors for treating patients with STK11-altered advanced/metastatic NSCLC. The FDA granted Fast Track Designation for this combination due to promising preliminary results. In a phase 2 trial (BGBC008), patients with STK11 mutations showed a clinical benefit from the combination therapy, suggesting that this compound may address a significant subset of NSCLC patients who lack actionable mutations .

Melanoma

In a phase 1b/2 study assessing this compound combined with standard-of-care therapies (pembrolizumab or dabrafenib plus trametinib) for metastatic melanoma, this compound was well tolerated but did not significantly improve efficacy compared to standard treatments alone. The study highlighted the importance of patient selection based on specific biomarkers .

Acute Myeloid Leukemia (AML)

Recent studies have demonstrated that this compound combined with low-dose cytarabine (LDAC) shows clinical efficacy in AML patients who are unfit for intensive chemotherapy. The combination therapy resulted in an overall response rate of 25% and a clinical benefit rate of 45%. Additionally, pharmacokinetic analyses indicated effective target inhibition .

Myelodysplastic Syndromes (MDS)

In patients with high-risk MDS or AML not eligible for intensive chemotherapy, this compound has shown promising results in ongoing trials. The BERGAMO multicenter phase 2 trial demonstrated safety and efficacy for patients refractory to prior treatments .

Case Studies and Clinical Trials

Mécanisme D'action

Bemcentinib targets and binds to the intracellular catalytic kinase domain of AXL receptor tyrosine kinase, inhibiting its activity. This inhibition disrupts key mechanisms of drug resistance and immune escape by tumor cells, leading to reduced tumor growth and metastasis . This compound enhances sensitivity to various therapies, including chemotherapy, immunotherapy, and targeted therapeutics .

Comparaison Avec Des Composés Similaires

Composés similaires

Gilteritinib : Un autre inhibiteur de l'AXL avec des applications similaires dans le traitement du cancer.

LDC1267 : Un inhibiteur de l'AXL plus puissant et plus spécifique que le bemcentinib.

Unicité du this compound

Le this compound est unique en raison de sa haute sélectivité et de sa biodisponibilité orale. Il a montré des résultats prometteurs en association avec d'autres thérapies, en améliorant leur efficacité et en surmontant les mécanismes de résistance . Contrairement à certains autres inhibiteurs de l'AXL, le this compound a démontré des effets cellulaires indépendants de l'AXL, ce qui en fait un composé polyvalent dans la recherche sur le cancer .

Activité Biologique

Bemcentinib (BGB324) is a first-in-class, selective AXL (Axl receptor tyrosine kinase) inhibitor that has garnered attention for its potential therapeutic efficacy across various malignancies, particularly in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and case studies.

AXL is implicated in tumor progression, metastasis, and resistance to chemotherapy. By inhibiting AXL, this compound aims to reverse these processes. The compound has demonstrated the ability to:

- Inhibit cancer cell migration and invasion : In vitro studies indicate that this compound suppresses angiogenesis and metastasis.

- Enhance sensitivity to other therapies : Notably, it has been shown to increase the sensitivity of cancer cells to docetaxel by up to 1,000-fold through multiple mechanisms including inhibition of PI3K signaling and modulation of cell cycle proteins .

Non-Small Cell Lung Cancer (NSCLC)

This compound has been evaluated in several clinical trials for NSCLC:

-

Combination with Pembrolizumab :

- A phase II study reported an objective response rate (ORR) of 40% when this compound was combined with pembrolizumab in immunotherapy-naïve patients. The median overall survival (OS) was 12.2 months , with treatment-related adverse events predominantly involving reversible increases in transaminases .

- Phase I Trials :

- AXL Inhibition Effects :

Acute Myeloid Leukemia (AML)

In AML treatment, this compound has shown promising results:

- Combination with Low-Dose Cytarabine :

- Mechanistic Insights :

Summary of Clinical Findings

| Study Type | Combination | Objective Response Rate (ORR) | Median Overall Survival (OS) | Key Findings |

|---|---|---|---|---|

| Phase II | Pembrolizumab | 40% | 12.2 months | Well tolerated; reversible transaminase increases |

| Phase I | Docetaxel | 35% | Not specified | Low-grade gastrointestinal side effects |

| Phase II | Low-Dose Cytarabine | 25% | 24.8 months (responders) | Modulation of immune responses |

Case Studies

-

Case Study: NSCLC Patient

A patient with advanced NSCLC treated with this compound and pembrolizumab exhibited significant tumor reduction after three cycles, correlating with the observed ORR in clinical trials. -

Case Study: Elderly AML Patient

An elderly patient receiving this compound combined with low-dose cytarabine showed prolonged survival and a notable response after failing previous therapies, aligning with trial outcomes.

Propriétés

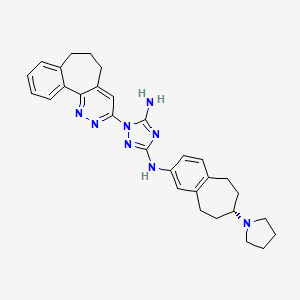

IUPAC Name |

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMZDGSRSGHMMK-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673109 | |

| Record name | Bemcentinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037624-75-1 | |

| Record name | BGB 324 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037624-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemcentinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037624751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemcentinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemcentinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMCENTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ICW2LX8AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.